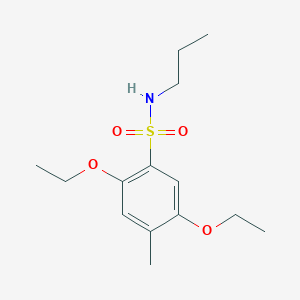

2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

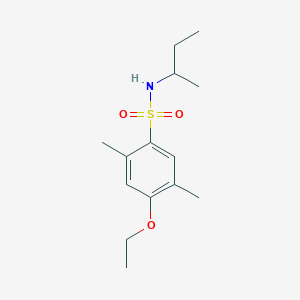

2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DESPM, and it belongs to the family of sulfonamide compounds. The chemical structure of DESPM consists of a benzene ring with two ethoxy groups, one methyl group, and one propyl group attached to the ring.

Mechanism of Action

The mechanism of action of DESPM is not fully understood, but it is believed to involve the modulation of ion channels in the brain. Specifically, DESPM has been shown to interact with the NMDA receptor, which is involved in learning and memory processes.

Biochemical and Physiological Effects:

DESPM has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DESPM can inhibit the growth of cancer cells, reduce inflammation, and modulate ion channels in the brain. In vivo studies have shown that DESPM can act as a central nervous system stimulant, improving cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using DESPM in lab experiments is that it is a relatively simple compound to synthesize. Additionally, DESPM has been shown to have a number of potential applications in various fields, making it a versatile tool for researchers. However, one limitation of using DESPM is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of future directions for research on DESPM. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DESPM could be further studied for its potential as an anti-inflammatory agent and its ability to modulate ion channels in the brain. Further research could also shed light on the mechanism of action of DESPM, which could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of DESPM can be achieved through a multi-step process that involves the reaction of 2,5-dimethoxytoluene with propylamine, followed by the addition of sulfur dioxide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DESPM.

Scientific Research Applications

DESPM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DESPM has been investigated for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. In biochemistry, DESPM has been used as a tool to study the function of ion channels in the brain. In pharmacology, DESPM has been studied for its potential to act as a central nervous system stimulant.

properties

Molecular Formula |

C14H23NO4S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C14H23NO4S/c1-5-8-15-20(16,17)14-10-12(18-6-2)11(4)9-13(14)19-7-3/h9-10,15H,5-8H2,1-4H3 |

InChI Key |

UXTSJLOYUNPZRH-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.